5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAFGJNLNZSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of thiosemicarbazide on the carbonyl group of isatin, followed by cyclization and aromatization. Key parameters include:
-
Temperature : 70–75°C
-
Time : 6–9 hours
-
Solvent : PEG-400 (5 mL per 1 mmol isatin)
Substituents on the isatin ring (e.g., halides, nitro, methyl) influence reaction kinetics and yields. For instance, bromo-substituted isatins achieve 93% yield within 6.5 hours, while methyl derivatives require 9 hours for 85% yield.
Table 1: Yields of Triazinoindole-3-Thiols from Substituted Isatins
| Isatin Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| -H | 8 | 86 |
| -Cl | 6.5 | 88 |
| -Br | 6.5 | 93 |
| -NO2 | 9.5 | 85 |
The introduction of the benzyl group at the 3-position is achieved via S-alkylation of the triazinoindole-3-thiol intermediate. While direct synthesis from N-benzyl isatin is not documented, post-cyclization alkylation using benzyl halides offers a viable route.
Alkylation Protocol
Critical Parameters
-
Base : Et3N (1.5 equivalents) ensures complete deprotonation.
-
Solvent : Methanol or DMF enhances solubility.
-
Temperature : Reflux conditions (60–80°C) accelerate reaction kinetics.
This method avoids harsh conditions, preserving the integrity of the triazinoindole core. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm regioselective benzylation at the sulfur atom.
Structural Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the benzyl group appear as a multiplet at δ 7.2–7.4 ppm, while the indole NH proton resonates near δ 10.5 ppm.
-
IR Spectroscopy : The S–H stretch (2550 cm⁻¹) in the precursor is replaced by C–S vibrations (690 cm⁻¹) post-benzylation.
-
ESI-MS : Molecular ion peaks align with the theoretical mass (m/z 292.36 for C16H12N4S).
Table 2: Key Spectral Data for 5-Benzyl-5H-Triazino[5,6-b]Indole-3-Thiol
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR | δ 7.2–7.4 (m, 5H, benzyl), δ 10.5 (s, 1H, NH) |
| IR | 690 cm⁻¹ (C–S stretch) |
| ESI-MS | m/z 292.36 (M+H)+ |
Comparative Analysis of Methodologies
Catalyst-Free Cyclization vs. Post-Synthetic Alkylation
| Parameter | Cyclization in PEG | S-Benzylation |
|---|---|---|
| Yield | Up to 93% | 80–88% (estimated) |
| Reaction Time | 6–9 hours | 4–6 hours |
| Environmental Impact | Low (PEG recyclable) | Moderate (organic solvents) |
The PEG-mediated method excels in sustainability, while alkylation offers flexibility in introducing diverse benzyl groups.
Challenges and Optimization Strategies
Purity Concerns
Chemical Reactions Analysis
Types of Reactions
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial and antifungal properties, which can be attributed to its ability to disrupt microbial cell membranes or interfere with essential cellular processes . This makes it a potential candidate for developing new antimicrobial agents in the face of rising antibiotic resistance.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases. Preclinical studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
Semiconductor Properties
The unique electronic properties of this compound have led to investigations into its use in organic semiconductor applications. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) . Research is ongoing to optimize its performance in these applications.
Photovoltaic Devices
The compound's electronic characteristics are being explored for enhancing the efficiency of solar cells. Its incorporation into photovoltaic materials could improve charge transport and stability under operational conditions, paving the way for more efficient solar energy conversion technologies .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly inhibited the growth of breast cancer cells. The study utilized various assays to confirm apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest a potential pathway for developing novel anticancer therapies based on this compound .
Case Study 2: Antimicrobial Activity
A recent investigation reported the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic development aimed at resistant bacterial strains .
Case Study 3: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These results were published in Neuroscience Letters, highlighting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cells. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s interaction with iron ions and its effect on cellular pathways, such as the mitochondrial pathway, are key aspects of its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, highlighting differences in substituents, synthesis, and biological activity:
Key Differences and Trends
This is critical in antitubercular applications, as seen in , where MTIT (5-methyl) and the benzyl derivative were encapsulated in hydrogels for sustained drug release. Halogenation (e.g., 6-fluoro derivative) may alter electronic properties and binding affinity to biological targets, though data on its efficacy are pending.
Synthetic Accessibility :
- Methyl and ethyl derivatives are often commercial (e.g., ), while benzyl and diethyl analogs require multi-step alkylation.
- Pyrazol-5-one derivatives (e.g., compound 32 in ) are synthesized via condensation reactions with high yields (93%) but lack thiol groups, limiting their utility in thiol-mediated interactions.
Physicochemical Properties :
- Melting Points : Benzyl and pyrazol-5-one derivatives exhibit higher melting points (>300°C) due to rigid aromatic systems, whereas alkylated analogs (e.g., ethyl) may have lower thermal stability.
- Solubility : Thiol-containing compounds (e.g., MTIT) show moderate solubility in polar aprotic solvents (DMF, DMSO), critical for formulation in hydrogels.
Biological Performance: Antimicrobial Activity: Pyrazol-5-one derivatives (compound 32) demonstrated broad-spectrum activity against E. coli and S. aureus, while thiol analogs (benzyl, methyl) showed specificity against M. tuberculosis.
Biological Activity
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazinoindoles, which are known for various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂N₄S with a molecular weight of 292.36 g/mol. The compound features a triazine ring fused with an indole structure and a thiol group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₄S |
| Molecular Weight | 292.36 g/mol |
| CAS Number | 36047-60-6 |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating various thiosemicarbazones demonstrated that structural modifications influenced their cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The presence of the benzyl group in the indole scaffold was found to diminish anticancer activity compared to unsubstituted variants .
Interaction with Biomolecules
The compound has shown strong binding affinity with biomolecules such as DNA and bovine serum albumin (BSA). Spectroscopic studies revealed that it intercalates with calf thymus DNA (CT DNA), which is a significant mechanism for its anticancer activity. The interaction was characterized by absorption/emission spectroscopic titrations and viscosity measurements . Additionally, molecular docking studies have suggested that the compound interacts effectively with targets like DNA topoisomerase II and CASP3, further supporting its potential as an anticancer agent .
Cytotoxicity Assays
In vitro cytotoxicity assays have been performed using MTT assays on various cancer cell lines. The results indicated that while some derivatives showed promising activity against cancer cells, the specific compound's efficacy could vary significantly based on structural modifications. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Unsubstituted Indole TSC | HeLa | 15.8 |
| Benzyl-substituted Indole TSC | HeLa | >100 |
| Control (Cisplatin) | HeLa | 10.0 |
These findings highlight the importance of structural features in modulating biological activity.
Study on Thiosemicarbazones
A relevant study focused on thiosemicarbazones derived from indole scaffolds demonstrated that the introduction of a benzyl group could significantly alter the biological activity profile. The unsubstituted variants exhibited higher cytotoxicity against HeLa cells compared to their benzyl-substituted counterparts . This suggests that while benzyl substitution may enhance certain properties, it can also hinder anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest potential antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains in preliminary assays. However, detailed studies are required to quantify this activity and elucidate the mechanisms involved.
Q & A
Q. What are the established synthetic routes for 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, and how do their yields compare?
The compound is typically synthesized via cyclocondensation of isatin derivatives with thiosemicarbazide. A standard protocol involves reacting isatin (or halogenated isatin, e.g., 5-bromoisatin) with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate) under reflux (70–80°C) for 6–8 hours . Alternative methods include microwave-assisted synthesis, which reduces reaction time to 15–20 minutes and improves yields (e.g., ~62% yield reported by El Ashry et al. 2004) .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Traditional reflux | K₂CO₃, H₂O, 70–80°C, 6–8 h | ~55% | |
| Microwave-assisted | Microwave irradiation, 15–20 min | ~62% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key characterization methods include:
- 1H NMR/13C NMR : To confirm the benzyl group (δ ~4.8–5.2 ppm for CH₂, aromatic protons at δ ~7.2–7.8 ppm) and triazinoindole core .
- IR spectroscopy : Detection of thiol (-SH) stretches (~2550 cm⁻¹) and C=N/C=S vibrations (~1600–1650 cm⁻¹) .
- HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 324.1 for C₁₇H₁₂N₄S) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 63.14%, H: 3.73%, N: 17.27%, S: 9.86%) .
Q. What are the primary biological targets investigated for this compound?
Studies highlight its potential as a kinase inhibitor (e.g., anaplastic lymphoma kinase) and enzyme modulator (e.g., cyclooxygenase-2, lanosterol 14-α-demethylase). These activities are attributed to the triazinoindole-thiol scaffold, which enables hydrogen bonding and hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in traditional synthesis?
Contradictions in yield data (e.g., 55% vs. 62%) arise from variations in solvent systems, catalysts, and heating methods. Optimization strategies include:
Q. What computational approaches validate the compound’s biological activity, and how reliable are they?
Molecular docking against targets like anaplastic lymphoma kinase (PDB: 2XP2) and cyclooxygenase-2 (PDB: 3LN1) predicts binding affinities (e.g., ΔG = -8.2 kcal/mol for 2XP2). However, discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise due to solvation effects or protein flexibility. Cross-validation with MD simulations is recommended .
Q. How do structural modifications (e.g., benzyl substitution) influence bioactivity?
- Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity in Sharma et al. 2014) .
- Thiol vs. thione : Thiol (-SH) derivatives show higher reactivity in enzyme inhibition compared to oxidized thione (-S-) forms .
| Derivative | Modification | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Benzyl-3-thiol | None (parent compound) | 12.5 μM (kinase) | |
| 5-Methyl-3-thione | Oxidation of -SH to -S- | >50 μM (kinase) |
Q. What strategies resolve contradictions in reported biological data across studies?
Variability in antimicrobial or anticonvulsant data may stem from:
- Assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or seizure models (e.g., maximal electroshock vs. pentylenetetrazole tests) .
- Purity thresholds : HPLC purity ≥95% is critical for reproducible activity .
- Structural analogs : Co-presence of halogenated or nitro-substituted indoles in derivatives may skew results .
Methodological Guidance
Q. How to design derivatives for selective kinase inhibition?
- Scaffold hopping : Replace the benzyl group with heteroaromatic substituents (e.g., pyridyl) to modulate steric and electronic interactions .
- Prodrug strategies : Protect the thiol group with acetyl or tert-butyl disulfide moieties to enhance bioavailability .
Q. What in vitro assays are recommended for preliminary activity screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
